4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-chlorobenzenesulfonate
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Overview
Description
4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-chlorobenzenesulfonate is a complex organic compound with the molecular formula C22H15ClO6S This compound is known for its unique structural features, which include a benzodioxole ring, an acrylate moiety, and a chlorobenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-chlorobenzenesulfonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Preparation of 1,3-Benzodioxole: This can be synthesized from catechol and methylene chloride under basic conditions.
Formation of 3-(1,3-Benzodioxol-5-yl)acrylic Acid: This involves the reaction of 1,3-benzodioxole with acrylic acid in the presence of a catalyst.
Synthesis of 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenol: This step involves the esterification of 3-(1,3-benzodioxol-5-yl)acrylic acid with phenol.
Final Product Formation: The final step involves the sulfonation of 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenol with 4-chlorobenzenesulfonyl chloride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The acrylate moiety can be reduced to form saturated derivatives.
Substitution: The chlorobenzenesulfonate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the chlorobenzenesulfonate group under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated acrylate derivatives.
Substitution: Substituted sulfonate derivatives.
Scientific Research Applications
4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-chlorobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in drug delivery systems.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural properties.
Industry: Utilized in the development of photovoltaic devices and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The benzodioxole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to covalent modifications of target proteins. The chlorobenzenesulfonate group can enhance the compound’s solubility and facilitate its transport across biological membranes .
Comparison with Similar Compounds
Similar Compounds
4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl benzenesulfonate: Lacks the chlorine atom, which may affect its reactivity and solubility.
4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-methylbenzenesulfonate: Contains a methyl group instead of chlorine, potentially altering its chemical properties.
Uniqueness
4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-chlorobenzenesulfonate is unique due to the presence of the chlorobenzenesulfonate group, which can influence its reactivity and interactions with biological targets. This compound’s combination of structural features makes it a versatile tool in various scientific applications .
Properties
IUPAC Name |
[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO6S/c23-17-5-9-19(10-6-17)30(25,26)29-18-7-3-16(4-8-18)20(24)11-1-15-2-12-21-22(13-15)28-14-27-21/h1-13H,14H2/b11-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCOJXPXDGFICK-QQDOKKFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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